4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide: , also known by its chemical formula C₁₃H₉ClFNO , is a synthetic compound with intriguing properties. It belongs to the class of benzamides and contains a chromenone ring system. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline. The reaction proceeds as follows:
2-fluorobenzoyl chloride+2,4-difluoroaniline→this compound
Reaction Conditions:: The reaction typically occurs in an organic solvent, such as CH₂Cl₂, at room temperature. Crystals of the compound can be obtained from the solvent.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Substitution: It can participate in substitution reactions.
Reduction: Reduction reactions are also possible.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents like LiAlH₄ or NaBH₄.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, we can compare it to related benzamides or chromenone derivatives. Further research is needed to highlight its uniqueness.
Properties
Molecular Formula |
C22H13ClFNO3 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide |
InChI |
InChI=1S/C22H13ClFNO3/c23-14-7-5-13(6-8-14)22(27)25-15-9-10-20-17(11-15)19(26)12-21(28-20)16-3-1-2-4-18(16)24/h1-12H,(H,25,27) |
InChI Key |
IRCPWPQUVOSKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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